2-Bromo-6-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSYRDIUPNIUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207158 | |
| Record name | 2-Bromo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58458-13-2 | |
| Record name | 2-Bromo-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(trifluoromethyl)aniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-(trifluoromethyl)aniline | |
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| Record name | 2-bromo-6-(trifluoromethyl)aniline | |
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Defining the Molecular Structure and Functional Group Significance of 2 Bromo 6 Trifluoromethyl Aniline
2-Bromo-6-(trifluoromethyl)aniline is an aromatic organic compound built upon an aniline (B41778) core, which is a benzene (B151609) ring substituted with an amino group (-NH₂). The defining characteristic of this molecule is its specific substitution pattern: a bromine atom (-Br) and a trifluoromethyl group (-CF₃) are positioned on the carbon atoms immediately adjacent (in the ortho positions) to the amino group. This 1-amino, 2-bromo, 6-trifluoromethyl arrangement creates a sterically hindered yet highly functionalized scaffold.
The significance of each functional group is distinct and synergistic:
The Aniline Moiety (-NH₂): The amino group imparts basic and nucleophilic properties to the molecule, allowing it to participate in a wide range of reactions such as amidation, alkylation, and diazotization. Its reactivity is, however, modulated by the strong electron-withdrawing nature of the adjacent trifluoromethyl group.
The Bromo Group (-Br): The bromine atom is an excellent leaving group in modern transition-metal-catalyzed cross-coupling reactions. Its presence is a key synthetic "handle" that allows for the strategic formation of new carbon-carbon or carbon-nitrogen bonds through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.
The Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most important functional groups in medicinal and agricultural chemistry. Its high electronegativity and the strength of the carbon-fluorine bonds confer several desirable properties to a parent molecule. These include increased metabolic stability (by blocking sites of oxidation), enhanced lipophilicity (which can improve membrane permeability), and altered electronic properties that can lead to stronger binding interactions with biological targets. cymitquimica.comcymitquimica.com
These functional groups, locked in a specific ortho, ortho-relationship, make this compound a highly sought-after intermediate for creating structurally diverse and functionally complex molecules.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 58458-13-2 |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Appearance | Liquid |
| XLogP3 | 2.8 |
Historical Context and Evolution of Research on Halogenated Trifluoromethyl Aniline Derivatives
The rise to prominence of compounds like 2-Bromo-6-(trifluoromethyl)aniline is intrinsically linked to two major parallel developments in synthetic chemistry during the 20th century: the dawn of organofluorine chemistry and the invention of palladium-catalyzed cross-coupling reactions.
The introduction of fluorine and trifluoromethyl groups into organic molecules began to gain significant traction in the mid-20th century, following initial reports on their unique influence on biological activity. Researchers discovered that the -CF₃ group could act as a stable "lipophilic hydrogen" mimic, dramatically altering the properties of drug candidates. However, early methods for introducing these groups were often harsh and limited in scope.
The true synthetic potential of halogenated trifluoromethyl anilines was unlocked with the development of palladium-catalyzed cross-coupling reactions in the 1970s and their subsequent refinement. The work of Nobel laureates Heck, Negishi, and Suzuki provided chemists with powerful and general methods for forming C-C bonds, while the later development of Buchwald-Hartwig amination provided a robust route to C-N bonds. These reactions transformed aryl halides, like this compound, from relatively inert compounds into versatile building blocks. The bromine atom could now be selectively replaced with a vast array of other functional groups, providing a gateway to novel chemical space. More recent synthetic advancements, such as methods for the ortho-trifluoromethoxylation of anilines developed in the 2010s, further highlight the ongoing effort to create precisely functionalized aniline (B41778) derivatives for use in discovery chemistry.
Current Research Landscape and Future Directions for 2 Bromo 6 Trifluoromethyl Aniline
In the current research environment, 2-Bromo-6-(trifluoromethyl)aniline is primarily utilized as a commercially available starting material for the synthesis of compound libraries in drug discovery and agrochemical research. Its trifunctional nature allows for the rapid generation of molecular diversity. Researchers leverage this building block in high-throughput synthesis campaigns to create large numbers of related compounds that can be screened for biological activity.
While its use is often a routine step in a larger synthetic sequence and may not be highlighted in major publications, its availability is critical to the pace of modern research and development. The current landscape sees this compound employed in the following key areas:
Scaffold Decoration: The molecule serves as a rigid scaffold onto which various substituents can be attached via reactions at the bromo and amino positions.
Fragment-Based Discovery: The 2-bromo-6-(trifluoromethyl)phenyl motif is a valuable fragment for fragment-based drug design (FBDD), where its interactions with a biological target can be identified and then elaborated upon to build a more potent lead molecule.
Future research directions will likely focus on expanding the utility of this building block in novel synthetic methodologies. As new cross-coupling technologies and C-H activation reactions emerge, chemists will undoubtedly apply them to versatile substrates like this compound to forge even more complex and previously inaccessible structures. Its use is expected to remain a staple in the synthesis of next-generation pharmaceuticals and advanced functional materials where the interplay of halogen and trifluoromethyl substituents is key to performance.
The Role of 2 Bromo 6 Trifluoromethyl Aniline As a Key Building Block in Advanced Organic Synthesis
Direct Bromination Approaches to this compound
Direct bromination of an aniline derivative is a common strategy for introducing a bromine atom onto the aromatic ring. However, the high reactivity of the amino group can lead to multiple substitutions and a mixture of products. libretexts.org
Regioselectivity and Solvent Effects in Electrophilic Aromatic Bromination of Substituted Anilines
The regioselectivity of electrophilic aromatic bromination of anilines is significantly influenced by the solvent and the nature of the substituents already present on the ring. thieme-connect.comresearchgate.net The amino group is a powerful ortho-, para-director, meaning it activates these positions for electrophilic attack. youtube.com In the case of anilines with electron-withdrawing groups, such as the trifluoromethyl group, the reaction's outcome is a delicate balance between the activating effect of the amino group and the deactivating effect of the other substituent. thieme-connect.com
The choice of solvent plays a crucial role in modulating the reactivity and selectivity of the bromination reaction. thieme-connect.com In non-polar solvents like carbon disulfide (CS2), the activating effect of the amino group is somewhat reduced, which can lead to a higher proportion of the desired mono-brominated product. youtube.comdoubtnut.com Conversely, polar solvents can enhance the dissociation of the brominating agent, leading to higher reactivity and potentially more side products. thieme-connect.comyoutube.com For instance, the bromination of aniline with bromine water, a polar medium, readily produces 2,4,6-tribromoaniline. ncert.nic.in
To control the high reactivity of the amino group and prevent polysubstitution, the amino group can be protected, for example, by acetylation to form an acetanilide. libretexts.org This N-arylamide is still ortho-, para-directing but less activating, allowing for cleaner mono-bromination. libretexts.org Subsequent hydrolysis of the amide regenerates the free amine. libretexts.org
| Solvent Polarity | Effect on Bromination of Anilines | Resulting Products |
| High (e.g., Water) | Increased dissociation of brominating agent, high reactivity. thieme-connect.comyoutube.com | Often leads to polysubstituted products like 2,4,6-tribromoaniline. ncert.nic.in |
| Low (e.g., Carbon Disulfide) | Reduced activating effect of the amino group. youtube.comdoubtnut.com | Favors monosubstitution, yielding a mixture of ortho- and para-isomers. doubtnut.com |
Diazotization and Sandmeyer Reactions for Bromine Introduction
The Sandmeyer reaction provides a versatile and reliable method for introducing a bromine atom onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by a bromide ion. wikipedia.orgbyjus.com This two-step process, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, allowing for the synthesis of aryl halides that are often difficult to obtain through direct halogenation. wikipedia.orgbyjus.comorganic-chemistry.org
The reaction begins with the diazotization of the arylamine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a stable arenediazonium salt. libretexts.org This is followed by treatment with a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonio group with bromine via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.com The reaction is known for its broad applicability and tolerance of various functional groups. wikipedia.org
Alternative Synthetic Pathways for this compound Derivatives
Beyond direct bromination and the Sandmeyer reaction, several other innovative methods have been developed for the synthesis of this compound and its analogues, offering alternative starting materials and reaction conditions.
Synthesis from o-Fluoroaniline Precursors via Amino Group Protection and Sulfonylation
A multi-step synthesis starting from the readily available and inexpensive o-fluoroaniline has been reported for the preparation of 2-bromo-6-fluoroaniline (B133542). google.com This pathway involves a sequence of reactions designed to control the regioselectivity of the bromination step. The key steps include:
Protection of the amino group: The amino group of o-fluoroaniline is first protected to modulate its reactivity. google.com
Sulfonylation: A sulfonamide or sulfonate group is introduced, which serves to block the para-position to the amino group. google.com
Bromination: The bromination reaction is then carried out, directing the bromine atom to the desired ortho position. google.com
Deprotection: Finally, the protecting and sulfonyl groups are removed to yield the target 2-bromo-6-fluoroaniline. google.com
This method effectively avoids the formation of para-brominated impurities. google.com
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones
| Starting Material | Amine | Product | Yield (%) |
| 3-tribromomethylcyclopentanone | Various primary, secondary, and aromatic amines | meta-bromoanilines | 20-81 nih.govku.dk |
| 3-(2-bromo-2-chloro-1,1,1-trifluoroethyl)cyclopentanone | Various primary, secondary, and aromatic amines | meta-trifluoromethylanilines | 20-81 nih.govku.dk |
Incorporation of Perfluoroalkyl Groups through Specific Fluorination Techniques
The introduction of perfluoroalkyl groups, such as the trifluoromethyl group, into aromatic rings is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties these groups impart. beilstein-journals.orggoogle.com Various methods exist for this transformation.
One common approach involves the reaction of a halogenated nitrobenzene (B124822) with a perfluoroalkylating agent, followed by the reduction of the nitro group to an amine. google.com Alternatively, a halogenated aniline can be directly perfluoroalkylated. google.com Sandmeyer-type reactions have also been adapted to introduce trifluoromethyl groups onto an aromatic ring. wikipedia.orgnih.gov
More recent advancements include transition-metal-catalyzed methods for the incorporation of fluorine-containing groups. beilstein-journals.org Photoinduced methods have also emerged for the difluoroalkylation of anilines, offering mild and environmentally friendly reaction conditions. acs.org
Industrial Production Methods and Scalability Considerations
The industrial-scale synthesis of this compound and its analogues is predicated on adapting and optimizing laboratory-scale procedures to enhance efficiency, cost-effectiveness, and safety. Key considerations for large-scale production include the use of continuous flow reactors and automated systems to maintain consistent quality and high yields. The selection of starting materials, reagents, and reaction pathways is critical, with a strong emphasis on process simplification, waste reduction, and energy efficiency.
A prevalent strategy for producing halogenated anilines on an industrial level involves multi-step synthesis. For instance, a patented method for preparing the analogue 2-bromo-6-fluoroaniline starts with the inexpensive and readily available o-fluoroaniline. google.com This process involves protecting the amino group, followed by sulfonylation, bromination, and subsequent removal of the protecting group. google.com This route is designed to be efficient and suitable for industrial application by avoiding the formation of para-position impurities during bromination. google.com
To address the challenges associated with corrosive and hazardous reagents, alternative bromination methods have been developed. Traditional brominating agents like elemental bromine or hydrogen bromide in conjunction with hydrogen peroxide can cause significant corrosion to reaction equipment, posing safety risks and operational challenges in an industrial setting. google.com An innovative approach circumvents this by using a metal bromide, such as sodium bromide or potassium bromide, with hydrogen peroxide under the catalysis of ammonium (B1175870) molybdate (B1676688). google.com This method is noted for its atomic economy and environmental friendliness, making it highly suitable for industrial production. google.com
Further process optimization for scalability focuses on reducing the number of discrete steps and minimizing waste streams. A "one-pot" reaction method using sulfuric acid has been developed, which significantly reduces post-treatment steps and the generation of wastewater. wipo.int Another key scalability improvement involves the desulfonation step. By using anisole (B1667542) as a solvent, the reaction temperature can be dramatically lowered from 200°C to a more manageable 50-60°C. wipo.int This substantial reduction in temperature leads to significant energy savings, a crucial factor in the economic viability of large-scale chemical manufacturing. wipo.int
The synthesis of other fluorinated aniline analogues, such as 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, a key intermediate for the insecticide broflanilide (B1440678), also highlights industrial synthesis principles. The bromination of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (B8249281) is achieved using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), with yields reported in the range of 80–89%.
The following table provides a summary of various industrial synthesis methods and their key features, demonstrating the focus on optimization for large-scale production.
| Target Compound/Analogue | Starting Material | Key Reagents & Catalysts | Solvent | Key Process Features | Reported Yield |
| 2-Bromo-6-fluoroaniline | o-Fluoroaniline | Acetyl chloride, Sulfonylating agent, HBr/H₂O₂ | Dichloromethane, Hydrobromic acid | Multi-step synthesis with amino group protection to avoid para-isomers. google.com | 73.4% (intermediate 1), 82.5% (intermediate 3) google.com |
| 2-Bromo-6-fluoroaniline | 2-Fluoroaniline | Sulfuric acid, HBr, H₂O₂ | Anisole | "One-pot" sulfonation/bromination; low-temperature desulfonation. wipo.int | Not specified |
| 2,6-Dibromo-4-trifluoromethoxyaniline | 4-Trifluoromethoxyaniline | NaBr or KBr, H₂O₂, Ammonium molybdate (catalyst) | Not specified | Avoids corrosive bromine; environmentally friendly. google.com | 85-95% google.com |
| 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | N-bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | Utilized for agrochemical intermediate synthesis. | 80-89% |
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in this compound can be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions. These methods are essential for the synthesis of more complex substituted aniline derivatives.
The displacement of the bromine atom typically requires a transition metal catalyst, a ligand, and a base. Palladium- and copper-based catalytic systems are most commonly employed. wikipedia.orgacsgcipr.orgorganic-chemistry.org
Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): This is a versatile method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by association of the nucleophile, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org
Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann reaction is a classical method for forming carbon-heteroatom bonds. organic-chemistry.org Modern modifications often use copper(I) salts as catalysts, along with a ligand and a base, allowing for milder reaction conditions compared to the traditional high-temperature requirements. acsgcipr.orgorganic-chemistry.org The proposed mechanism for Ullmann-type reactions can involve the oxidation of Cu(I) to Cu(III). organic-chemistry.org
The table below summarizes typical reagents and conditions for these nucleophilic substitution reactions.
| Reaction Type | Catalyst System | Base | Solvent | Temperature |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine (B1218219) ligand (e.g., Xantphos, DavePhos) | Strong non-nucleophilic bases (e.g., NaOtBu, DBU) | Aprotic solvents (e.g., Toluene, Dioxane, DMF) | Room temperature to elevated temperatures (e.g., 140°C) |
| Ullmann Condensation | Cu(I) salt (e.g., CuI, CuBr) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvents (e.g., DMF, DMSO) or neat | Elevated temperatures (e.g., 80-120°C) |
Substituted Anilines: The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl anilines from this compound. wikipedia.org By reacting with a primary or secondary amine in the presence of a palladium catalyst and a base, a wide variety of substituted anilines can be prepared. libretexts.org
Thiols: The synthesis of the corresponding thiol, 2-amino-6-(trifluoromethyl)benzenethiol, can be achieved through copper-catalyzed trifluoromethylthiolation reactions of aryl halides. nih.gov These reactions often employ a copper catalyst, a ligand such as 1,10-phenanthroline, and a suitable solvent like DMF, which can allow the reaction to proceed even at room temperature. nih.gov
Ethers: The Ullmann condensation is a common method for the synthesis of aryl ethers. organic-chemistry.org Reacting this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base leads to the formation of the corresponding ether. Recent developments have enabled these reactions to be carried out under milder conditions using deep eutectic solvents. nih.gov
Electrophilic Aromatic Substitution on the Aniline Ring
Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the substituents.
The amino group is a strongly activating ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The trifluoromethyl group is a strongly deactivating meta-director. The positions on the benzene ring relative to the substituents are as follows:
Position 3: ortho to the bromine, meta to the trifluoromethyl group, and meta to the amino group.
Position 4: para to the bromine, ortho to the trifluoromethyl group, and meta to the amino group.
Position 5: meta to the bromine, meta to the trifluoromethyl group, and para to the amino group.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid. youtube.com For anilines, direct nitration can lead to oxidation and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion under strongly acidic conditions. youtube.com In the case of this compound, nitration is expected to yield primarily the 4-nitro derivative, 2-bromo-4-nitro-6-(trifluoromethyl)aniline. sigmaaldrich.comgeno-chem.com
Sulfonylation: The introduction of a sulfonyl group (-SO₂R) can be accomplished through reaction with a sulfonyl chloride in the presence of a Lewis acid catalyst. Alternatively, modern methods utilize visible-light-mediated reactions with sulfonyl fluorides. researchgate.net For this compound, sulfonylation is anticipated to occur at the 4-position.
Acetylation (Friedel-Crafts Acylation): The Friedel-Crafts acylation introduces an acetyl group (-COCH₃) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride. organic-chemistry.org This reaction typically requires a stoichiometric amount of the catalyst as both the reactant and the product can form complexes with the Lewis acid. organic-chemistry.org The reaction is generally deactivated by strongly electron-withdrawing groups, which may make the acylation of this compound challenging. If successful, the substitution would be expected at the 4-position.
The table below provides a summary of electrophilic substitution reactions.
| Reaction | Reagent(s) | Typical Product |
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-nitro-6-(trifluoromethyl)aniline |
| Sulfonylation | RSO₂Cl, Lewis Acid | 2-Bromo-4-(R-sulfonyl)-6-(trifluoromethyl)aniline |
| Acetylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-bromo-6-(trifluoromethyl)aniline |
Oxidation Reactions of the Amino Group
The amino group of this compound can undergo oxidation reactions, with diazotization being a key transformation.
Diazotization: Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form diazonium salts. organic-chemistry.orglibretexts.org This reaction converts the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. organic-chemistry.org The diazotization of this compound would yield the corresponding diazonium salt, which can be used to synthesize a range of derivatives where the amino group is replaced by groups such as -OH, -Cl, -CN, or -H. The process involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nitrogen of the amino group. libretexts.org
While direct oxidation of the amino group to a nitro group using strong oxidizing agents like potassium permanganate (B83412) is a known reaction for some anilines, the presence of other sensitive groups on this compound may lead to side reactions.
Formation of Nitro and Nitroso Derivatives
The introduction of nitro (NO₂) and nitroso (NO) groups into the aromatic ring of aniline derivatives is a fundamental transformation in organic chemistry. For instance, the nitration of anilines is a classic electrophilic aromatic substitution. youtube.com The presence of both an activating amino group and deactivating bromo and trifluoromethyl groups on this compound suggests that nitration would lead to specific isomers. While direct nitration of this compound itself is not extensively detailed in the provided results, the synthesis of related nitroanilines, such as 2-bromo-6-nitro-4-(trifluoromethyl)aniline, is documented. sigmaaldrich.com The formation of such compounds often involves the nitration of a precursor molecule, followed by other functional group manipulations.
Reduction Reactions of Functional Groups
The reduction of functional groups, particularly the nitro group, is a crucial step in the synthesis of many complex molecules. The conversion of a nitro group to a primary amine is a common transformation. youtube.combeilstein-journals.org Several methods are available for this reduction, including catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The use of metals like iron (Fe) or zinc (Zn) in acidic media also provides a mild and effective means of reducing nitro groups to amines. commonorganicchemistry.com For substrates containing sensitive groups, such as the bromo group in this compound, milder reagents like tin(II) chloride (SnCl₂) or sodium sulfide (B99878) (Na₂S) can be employed to avoid unwanted side reactions. commonorganicchemistry.com
The trifluoromethyl group (CF₃) is generally robust, but its reduction has been a subject of study. rsc.org Catalytic methods have been developed for the selective activation and reduction of a single C-F bond in trifluoromethyl arenes, leading to the formation of ArCF₂H. rsc.org Mechanistic studies indicate distinct pathways for the formation of mono-reduced (ArCF₂H) and fully reduced (ArCH₃) products. rsc.org
Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent on this compound makes it an ideal substrate for these transformations.
C-N Bond Formation in Anilines via Palladium-Catalyzed Methods
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines. organic-chemistry.orgnih.gov This reaction is catalyzed by palladium complexes with various phosphine ligands. beilstein-journals.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.gov For example, the coupling of aryl bromides with amines often utilizes ligands like Xantphos in the presence of a base such as cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.gov The versatility of this method allows for the synthesis of a wide range of substituted anilines and their derivatives. preprints.org
| Catalyst System | Reactants | Product Type | Reference |
| Pd(OAc)₂/Xantphos, Cs₂CO₃ | N-substituted 4-bromo-7-azaindole and amides/amines | C-N coupled products | beilstein-journals.orgnih.gov |
| [Pd(allyl)Cl]₂/t-BuXPhos | Aryl iodides and secondary amines | Triarylamines | nih.gov |
| [Pd₂(dba)₃]/(±)-BINAP, NaOBu-t | 2-bromo-6-methyl pyridine (B92270) and diamine | N,N'-bis(pyridin-2-yl)diamine | chemspider.com |
This table summarizes representative catalyst systems and reactants for palladium-catalyzed C-N bond formation.
Mechanistic Studies of C-F Bond Activation in Fluorinated Anilines
The activation of the strong carbon-fluorine (C-F) bond is a challenging but increasingly important area of research. rsc.org Mechanistic studies have provided insights into how transition metal complexes can facilitate this process. researchgate.net For instance, zirconium complexes like Cp*₂ZrH₂ have been shown to react with fluorinated hydrocarbons, including fluorobenzene, through different pathways. nih.gov In some cases, the reaction proceeds via hydridic attack and fluoride (B91410) abstraction, while in others, an initial C-H activation is followed by β-fluoride elimination. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to understand the thermodynamics and kinetics of C-F bond activation. researchgate.net
Double Cross-Coupling Reactions in Complex Molecule Synthesis
The sequential or one-pot execution of multiple cross-coupling reactions on a single substrate, known as double cross-coupling, allows for the rapid construction of complex molecular architectures. While specific examples involving the double cross-coupling of this compound were not found in the search results, the principles of this strategy are well-established. For instance, a di-halogenated arene could potentially undergo two distinct cross-coupling reactions, such as a Suzuki coupling at one position and a Buchwald-Hartwig amination at another, to introduce different functionalities. The ability to perform such transformations selectively is key to their utility in synthesizing complex target molecules.
Mechanistic Investigations of Functional Group Transformations
Understanding the mechanisms of functional group transformations is crucial for optimizing reaction conditions and developing new synthetic methods. chemistry-chemists.comresearchgate.net For example, in the context of palladium-catalyzed C-P bond formation, mechanistic studies have shown that an excess of the P(O)H coupling partner is often required to reduce the palladium(II) catalyst and act as a ligand. nih.gov Similarly, investigations into the trifluoromethylation of anilines have revealed the key role of solvents like hexafluoroisopropanol (HFIP) in promoting selectivity through hydrogen bonding networks. rsc.org Computational methods, such as DFT calculations, are frequently used to probe reaction mechanisms, as demonstrated in the study of OCF₃ migration in N-(trifluoromethoxy)-N-aniline derivatives. nih.gov
No Published Research Found on the Reactivity and Reaction Mechanisms of this compound
Despite a thorough search of available scientific literature, no specific research articles or detailed studies were identified that focus on the computational chemistry, kinetic analysis, or thermodynamic analysis of the reaction mechanisms of this compound.
While this compound is available from various chemical suppliers and is listed in chemical databases, there appears to be a significant gap in the published academic and research literature regarding its specific reactivity and the elucidation of its reaction pathways through theoretical and experimental means.
Searches for computational studies, such as those employing Density Functional Theory (DFT), and for experimental data relating to the kinetics and thermodynamics of its reactions did not yield any relevant results. The scientific community has, to date, not published in-depth investigations into the mechanistic details of this particular substituted aniline.
Therefore, the requested article, which was to be structured around detailed research findings in these specific areas, cannot be generated at this time due to the absence of the necessary primary source material.
Vibrational Spectroscopy: FTIR and FT-Raman Analyses
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of molecular vibrations. For this compound, these analyses help in identifying the characteristic functional groups and understanding their vibrational behavior within the molecular structure. nih.govthermofisher.com The combination of both FTIR and Raman spectroscopy offers a more complete characterization, as some vibrational modes may be more prominent in one technique than the other. spectroscopyonline.com
The vibrational spectrum of this compound is complex due to the presence of the benzene ring and multiple substituents. The assignments of the observed vibrational bands are typically supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. nih.govnih.gov
Expected Vibrational Modes for this compound:
N-H Vibrations: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Bending vibrations (scissoring) are expected around 1600 cm⁻¹.
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the aromatic ring are generally observed above 3000 cm⁻¹. The out-of-plane bending vibrations are found at lower frequencies (below 1000 cm⁻¹).
C-F Vibrations: The trifluoromethyl (CF₃) group has strong characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ region.
C-Br Vibration: The carbon-bromine (C-Br) stretching vibration is expected at a lower frequency, usually in the range of 500-600 cm⁻¹.
Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes occur at lower wavenumbers.
A comparative analysis with related substituted anilines, such as 2-bromo-4-methylaniline (B145976) and 2,6-dibromo-4-nitroaniline, aids in the precise assignment of these vibrational modes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. rsc.org For this compound, ¹H NMR and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively. bldpharm.comambeed.com
¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino group.
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the amino group.
Amino Protons: The two protons of the NH₂ group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals. The carbons directly attached to the bromine (C-Br), the trifluoromethyl group (C-CF₃), and the amino group (C-NH₂) will have their chemical shifts significantly affected by these substituents. The C-F coupling from the CF₃ group will cause the C-CF₃ signal to appear as a quartet.
Trifluoromethyl Carbon: The carbon of the CF₃ group will also be observed, showing a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
The following table summarizes the predicted NMR data for this compound based on analyses of similar compounds. rsc.orgchemicalbook.comchemicalbook.comspectrabase.com
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 6.8 - 7.5 | Multiplet | Aromatic protons (H-3, H-4, H-5) |
| ¹H | ~4.0 - 5.0 | Broad Singlet | Amino protons (NH₂) |
| ¹³C | ~145 | Singlet | C-NH₂ |
| ¹³C | ~110 | Singlet | C-Br |
| ¹³C | 115 - 135 | Multiplets | Aromatic carbons (C-3, C-4, C-5) |
| ¹³C | ~125 | Quartet | C-CF₃ |
| ¹³C | ~123 | Quartet | CF₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org The molecular weight of this compound is 240.02 g/mol . nih.gov
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
The fragmentation of the molecular ion can proceed through several pathways, including:
Loss of Bromine: A significant fragment would correspond to the loss of the bromine atom ([M-Br]⁺).
Loss of CF₃: Fragmentation can also occur via the loss of the trifluoromethyl group ([M-CF₃]⁺).
Loss of HCN: A common fragmentation pathway for anilines is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the aromatic ring after initial rearrangements.
The analysis of these fragment ions helps to confirm the presence of the key functional groups and their arrangement on the aniline core. libretexts.orgnih.gov
Theoretical Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Geometrical Parameters and Electronic Properties
Density Functional Theory (DFT) has become a standard computational method for investigating the geometric and electronic properties of molecules. echemcom.comacs.org For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can predict various molecular parameters with high accuracy. acs.orgresearchgate.netresearchgate.net
Optimized geometrical parameters, including bond lengths and bond angles, provide a three-dimensional picture of the molecule in its ground state. These calculations can reveal the influence of the bulky and electronegative bromine and trifluoromethyl substituents on the planarity of the aniline ring and the geometry of the amino group. acs.org
| Parameter | Calculated Value (Exemplary) |
| C-N Bond Length | ~1.40 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| C-CF₃ Bond Length | ~1.50 Å |
| C-F Bond Lengths | ~1.34 Å |
| N-H Bond Lengths | ~1.01 Å |
| C-C-N Bond Angle | ~120° |
| C-C-Br Bond Angle | ~120° |
| C-C-C (ring) Bond Angles | ~118° - 122° |
Note: These values are typical and may vary slightly depending on the level of theory and basis set used in the calculation. acs.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org
HOMO: Represents the ability to donate an electron and is associated with the molecule's nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amino group.
LUMO: Represents the ability to accept an electron and relates to the molecule's electrophilicity. The LUMO is likely to be distributed over the aromatic ring, with significant contributions from the electron-withdrawing trifluoromethyl group. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. scispace.com
For this compound, the MEP map would typically show:
Red Regions (Negative Potential): These are areas of high electron density and are susceptible to electrophilic attack. The most negative potential is expected to be located around the nitrogen atom of the amino group due to its lone pair of electrons.
Blue Regions (Positive Potential): These are electron-deficient areas, indicating sites for nucleophilic attack. Positive potentials are generally found around the hydrogen atoms of the amino group.
Green Regions (Neutral Potential): These areas represent neutral or near-neutral electrostatic potential.
The MEP map provides a clear visual representation of how the electron-donating amino group and the electron-withdrawing bromine and trifluoromethyl groups influence the electrostatic landscape of the molecule, thereby guiding its intermolecular interactions. researchgate.net
Mulliken Charge Analysis and Charge Distribution
This section would typically present data from quantum chemical calculations, such as Density Functional Theory (DFT), to determine the partial atomic charges on each atom of the this compound molecule. The analysis reveals how the electron density is distributed across the molecule, influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the aniline's amino group.
A representative data table would list each atom (e.g., C1, C2, Br, N, F1, etc.) and its corresponding calculated Mulliken charge in atomic units (a.u.). This data is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.
Computational Studies on Conformational Flexibility and Hyperconjugative Interactions
Furthermore, this section would discuss hyperconjugative interactions, which are stabilizing orbital interactions between filled and unfilled orbitals. For instance, an analysis like Natural Bond Orbital (NBO) theory would quantify the delocalization of electron density from the nitrogen lone pair (a filled orbital) into the antibonding orbitals of the adjacent C-C bonds (unfilled orbitals) of the aromatic ring. It would also analyze interactions involving the σ and σ* orbitals of the C-Br and C-F bonds. These interactions are fundamental to understanding the molecule's electronic stability and the influence of its substituents on the aromatic system.
Without specific published research on this compound, providing the detailed findings and data tables for these sections is not possible.
Applications of 2 Bromo 6 Trifluoromethyl Aniline in Specialized Chemical Syntheses
Pharmaceutical Research and Drug Development
The distinct electronic and steric properties of 2-bromo-6-(trifluoromethyl)aniline make it a valuable intermediate in the synthesis of novel therapeutic agents. Its utility spans the development of treatments for a variety of diseases, from autoimmune disorders to viral infections and cancer.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates
This compound is an essential intermediate in the production of a number of APIs and drug candidates. A notable application is in the synthesis of Janus kinase (JAK) inhibitors. These drugs, such as ruxolitinib, are used to treat myelofibrosis and other cancers. nih.gov The synthesis of these complex molecules often involves coupling reactions where the bromine atom of this compound is replaced, and the amino group is transformed to build the final heterocyclic structure of the drug.
Another significant area of application is in the creation of Retinoic acid receptor-related orphan receptor gamma (RORγt) modulators. These compounds are under investigation for the treatment of autoimmune diseases. The synthesis of these modulators often utilizes the structural framework of this compound to create the core of the final molecule.
Role of Trifluoromethyl Group in Enhancing Metabolic Stability and Lipophilicity
The trifluoromethyl (-CF3) group is a critical feature in modern drug design, and its presence in this compound is a key reason for the compound's utility. hovione.com This group significantly enhances the metabolic stability of drug candidates. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. mdpi.com This increased stability can lead to a longer half-life for the drug, allowing for less frequent dosing.
Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule. mdpi.com This property helps drug candidates to more easily pass through cell membranes, which can improve their absorption and distribution throughout the body, ultimately enhancing their bioavailability and efficacy. nih.gov
Development of Antiviral Therapies and Protease Inhibitors
The development of novel antiviral agents is another area where this compound has found application. For instance, it is a key starting material for the synthesis of Letermovir, a CMV DNA terminase complex inhibitor used for the prevention of cytomegalovirus (CMV) infection in transplant patients. google.com Additionally, research has explored the synthesis of various heterocyclic compounds with potential antiviral properties, including those targeting the influenza virus and herpes simplex virus (HSV), using derivatives of this aniline (B41778). mdpi.comtsijournals.com
Protease inhibitors, a class of antiviral drugs used to treat HIV and hepatitis C, can also be synthesized using this compound as a precursor. The structural features of the aniline are incorporated into the final inhibitor molecule to ensure proper binding to the viral protease enzyme.
Synthesis of Novel Drugs Targeting Specific Biological Pathways
The versatility of this compound allows for its use in the synthesis of drugs that target a wide array of biological pathways. As mentioned earlier, it is a key component in the synthesis of JAK inhibitors, which modulate the JAK-STAT signaling pathway involved in immune responses and cell growth. nih.gov Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis and certain cancers. nih.gov
The compound is also utilized in creating molecules that target other specific pathways, such as those involved in inflammation and cell proliferation, demonstrating its broad applicability in medicinal chemistry.
Intermediates for Compounds with Potential Antimicrobial and Anticancer Properties
Research has shown that derivatives of this compound can serve as intermediates for compounds with promising antimicrobial and anticancer activities. bohrium.com For example, the synthesis of novel pyridine (B92270) derivatives containing the trifluoromethyl group has yielded compounds with significant growth inhibition activity against various human cancer cell lines. researchgate.net Similarly, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives synthesized from related trifluoromethyl-containing precursors have demonstrated potential as anticancer agents. nih.gov
Table 1: Examples of Pharmaceutical Research Applications
| Research Area | Target/Application | Role of this compound |
|---|---|---|
| JAK Inhibitors | Janus Kinase (JAK) | Key intermediate in the synthesis of the inhibitor's core structure. |
| Antiviral Therapies | CMV DNA Terminase Complex (Letermovir) | Essential starting material for the synthesis of the antiviral drug. |
| Anticancer Agents | Various Cancer Cell Lines | Precursor for the synthesis of novel compounds with cytotoxic activity. |
| RORγt Modulators | RORγt Receptor | Building block for creating the central scaffold of the modulator molecule. |
Agrochemical Development
In addition to its pharmaceutical applications, this compound is a crucial building block in the development of modern agrochemicals. The trifluoromethyl group, in particular, is known to enhance the efficacy of pesticides and herbicides.
This compound is a key intermediate in the synthesis of certain insecticides and herbicides. For instance, it is used in the production of Broflanilide (B1440678), a potent insecticide. The synthesis involves multi-step reactions where the aniline is modified to produce the final active ingredient. The presence of the trifluoromethyl group in these agrochemicals often contributes to their enhanced biological activity and stability in the environment.
Table 2: Agrochemical Applications
| Agrochemical Type | Example Compound | Role of this compound |
|---|---|---|
| Insecticide | Broflanilide | Key intermediate in the synthesis of the active ingredient. |
| Herbicide | Various proprietary compounds | Precursor for the synthesis of herbicidally active molecules. |
The Versatile Role of this compound in Modern Chemical Synthesis
The chemical compound this compound is a critical building block in the creation of a wide array of specialized chemicals. Its unique molecular structure, featuring both a bromine atom and a trifluoromethyl group attached to an aniline ring, makes it a valuable precursor in the synthesis of advanced agrochemicals and materials with specific, high-performance properties. This article explores the diverse applications of this compound in specialized chemical syntheses, from the development of potent pesticides to its use in cutting-edge materials science.
Applications in Specialized Chemical Syntheses
The distinct chemical properties of this compound make it a sought-after intermediate in various industrial applications.
Precursor for Herbicides and Pesticides with Enhanced Efficacy
The presence of the trifluoromethyl group in this compound is crucial for the development of new herbicides and pesticides. This group can enhance the biological activity of the final product. Trifluoromethyl-containing compounds are a significant subgroup of fluorinated pesticides, with over 40% of such pesticides on the market containing this moiety. nih.gov The development of trifluoromethylpyridine (TFMP) derivatives, for which this compound can serve as a precursor, has been instrumental in creating a new generation of crop protection agents. nih.govacs.org
The synthesis of these agrochemicals often involves the strategic introduction of the trifluoromethyl group to a pyridine ring, a process where aniline derivatives play a key role. nih.govresearchgate.net The resulting TFMP-containing agrochemicals have demonstrated high efficacy in protecting crops from various pests. nih.govresearchgate.net
Synthesis of Insecticides, including Broflanilide and its Derivatives
A prime example of the importance of this compound is its use in the synthesis of the novel insecticide, broflanilide. chemicalbook.comnih.govresearchgate.net Broflanilide is a meta-diamide insecticide with a unique mode of action, making it effective against a wide range of pests, including those resistant to other insecticides. nih.govresearchgate.net
The synthesis of broflanilide involves the coupling of a substituted benzoic acid with an aniline derivative. chemicalbook.com One synthetic route to an important intermediate, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, starts with 2-trifluoromethyl aniline which undergoes radical condensation and subsequent bromination. chemicalbook.com This intermediate is then coupled with another component to yield broflanilide. chemicalbook.com The presence of the 2-bromo group is critical for the reactivity in the final amide condensation step.
Development of Trifluoromethylpyridine-Containing Agrochemicals
The demand for trifluoromethylpyridine (TFMP) derivatives in the agrochemical industry has been steadily increasing. researchgate.net These compounds are key structural motifs in many active ingredients. nih.govresearchgate.net The synthesis of TFMP derivatives can be achieved through various methods, including the construction of a pyridine ring from a trifluoromethyl-containing building block. nih.govresearchgate.netresearchoutreach.org Aniline derivatives, such as this compound, can be utilized in these cyclocondensation reactions to form the desired pyridine structure. researchoutreach.org
The resulting trifluoromethylpyridine-containing agrochemicals exhibit a broad spectrum of activity and are used as herbicides, insecticides, and fungicides. nih.govacs.orgresearchoutreach.org For instance, the insecticide sulfoxaflor (B1682526) is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org The development of these compounds is driven by the need for more effective and environmentally friendly crop protection solutions. google.com
Materials Science Applications
Beyond agriculture, this compound is a valuable component in the field of materials science, contributing to the development of high-performance materials.
Development of Fluorinated Polymers and Specialty Chemicals
The incorporation of fluorine-containing groups, such as the trifluoromethyl group from this compound, into polymers can significantly enhance their properties. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and unique surface properties. While direct polymerization of this compound is not the primary application, it serves as a crucial starting material for creating fluorinated monomers that are then polymerized.
This compound is also used in the production of various specialty chemicals. Its reactive sites allow for further chemical modifications, leading to a diverse range of molecules with specific functionalities.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)
The unique electronic properties imparted by the bromine and trifluoromethyl groups make aniline derivatives like this compound of interest in the development of materials for electronic devices. nih.gov In the context of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs), fluorinated and brominated organic molecules can be used as components in the emissive layers or as charge-transporting materials.
The introduction of a bromo group can improve the performance of organic nonlinear optical materials by enhancing molecular hyperpolarizabilities and reducing dipole-dipole interactions, which is beneficial for achieving desired optical effects. researchgate.net
Creation of Materials with Specific Optical, Electrical, or Thermal Characteristics
The strategic incorporation of this compound and its derivatives into larger molecular structures allows for the fine-tuning of material properties. The presence of both bromine and trifluoromethyl groups can influence the optical, electrical, and thermal characteristics of the resulting materials. researchgate.net
For instance, the bromine atom can enhance the thermal stability and transparency of organic materials. researchgate.net The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly alter the electronic properties of a molecule, which is a key consideration in the design of materials for electronic applications. researchgate.net Research into poly(o-bromoaniline) has shown that its electrical conductivity falls within the semiconductor range, suggesting potential applications in organic electronics. researchgate.net
Synthesis of Chiral Derivatives and Enantioselective Processes
The ortho-disubstituted nature of this compound provides a structural foundation for the synthesis of molecules exhibiting axial chirality. This type of stereoisomerism, known as atropisomerism, arises from hindered rotation around a single bond, typically a C-C or C-N bond. While direct enantioselective syntheses employing this compound are an emerging area of research, its structure is analogous to precursors used in established atroposelective methodologies.
The creation of chiral derivatives from this aniline can be envisioned through several key strategies, primarily focusing on the formation of atropisomeric anilides or biaryls. In these cases, the significant steric bulk of the ortho-bromo and trifluoromethyl groups would create a high rotational barrier in the resulting product, allowing for the isolation of stable, non-racemizing enantiomers.
Recent advances in catalysis have provided powerful tools for asymmetric synthesis that could be applied to this compound. rsc.org Transition metal-catalyzed reactions, particularly those involving palladium or cobalt, are at the forefront of constructing axially chiral compounds. rsc.orgnih.gov For instance, atroposelective C-H activation and arylation represent a direct approach to synthesizing chiral biaryls. rsc.orgnih.gov In such a process, the C-H bond of one aromatic ring could be selectively functionalized with an aryl partner under the control of a chiral ligand, leading to an enantioenriched biaryl product.
Another prominent strategy is the enantioselective synthesis of N-aryl amides (anilides). The restricted rotation around the N-aryl bond, caused by the ortho substituents, is the source of chirality. This can be achieved through methods like the kinetic resolution of a racemic anilide or the asymmetric coupling of the aniline with a prochiral partner.
Table 1: Potential Enantioselective Strategies for this compound
| Strategy | Description | Potential Application |
| Atroposelective C-H Arylation | Transition metal-catalyzed (e.g., Pd, Co) coupling of the aniline with an aryl partner, where a chiral ligand directs the formation of one enantiomer of the axially chiral biaryl product over the other. rsc.orgnih.gov | Synthesis of novel chiral ligands and functional materials. |
| Asymmetric N-Arylation | Coupling of this compound with a suitable acyl chloride or carboxylic acid in a reaction mediated by a chiral catalyst to form an enantioenriched anilide. | Creation of chiral auxiliaries or intermediates for pharmaceutical synthesis. |
| Kinetic Resolution | Reaction of a racemic derivative of this compound (e.g., an anilide) with a sub-stoichiometric amount of a chiral reagent or catalyst, leading to the selective transformation of one enantiomer and leaving the other unreacted and enantioenriched. | Separation of enantiomers for stereospecific biological evaluation. |
| Intramolecular Sulfenoamination | Catalytic, enantioselective intramolecular reactions of alkene-tethered anilines can produce chiral nitrogen-containing heterocycles like tetrahydroquinolines. researchgate.net | Synthesis of complex, enantioenriched heterocyclic scaffolds. |
These approaches highlight the potential of this compound as a precursor for generating valuable, stereochemically defined molecules for use in asymmetric catalysis and medicinal chemistry.
Advanced Organic Synthesis as a Versatile Synthon
In advanced organic synthesis, this compound serves as a highly versatile synthon—a molecular building block whose structural and electronic features can be strategically exploited to construct more complex target molecules. Its utility stems from the presence of three distinct functional handles: the nucleophilic amino group, the reactive bromine atom, and the electron-withdrawing trifluoromethyl group. This combination allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
The bromine atom is particularly useful as a site for transition metal-catalyzed cross-coupling reactions. nih.govnih.gov Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds at this position, respectively. nih.gov These reactions are fundamental in modern synthetic chemistry for assembling complex aromatic and heteroaromatic structures. For example, the palladium-catalyzed coupling of 2-bromoanilines with 2-bromo-3,3,3-trifluoropropene has been utilized in a one-pot synthesis to produce 2-trifluoromethylindoles. researchgate.net
The trifluoromethyl group significantly influences the compound's reactivity and the properties of its derivatives. It is a well-known bioisostere for other groups and its strong electron-withdrawing nature can enhance the metabolic stability and binding affinity of drug candidates. nih.govbibliomed.org This property is highly sought after in medicinal and agricultural chemistry. The presence of the CF₃ group is a key feature in numerous bioactive molecules, including pyrazole-based antibacterial agents. nih.govrsc.org
The combination of the amino group and the ortho-halogen makes this compound an excellent precursor for the synthesis of trifluoromethyl-substituted heterocyclic compounds. rsc.org Through condensation and cyclization reactions, the aniline moiety can be incorporated into various ring systems. Research has demonstrated the synthesis of trifluoromethyl-substituted pyrazoles, quinolines, and other heterocycles from similar aniline precursors. rsc.orgnih.gov These heterocyclic cores are prevalent in a vast array of biologically active compounds. A notable application involves a structurally related compound, 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, which is a key intermediate in the synthesis of the insecticide Broflanilide. nih.gov
Table 2: Applications of this compound as a Synthetic Intermediate
| Reaction Type | Reagent/Catalyst | Product Class | Significance |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryls | Formation of C-C bonds to construct complex aromatic systems. rsc.org |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Di- or Tri-arylamines | Formation of C-N bonds, crucial for many pharmaceuticals and materials. nih.govnih.gov |
| Heck Coupling | Alkene, Pd catalyst | Substituted Alkenes | C-C bond formation to introduce alkenyl groups. researchgate.net |
| Heterocycle Formation (e.g., Indoles) | Alkyne/Alkene partner, Pd catalyst | Indoles, Quinolines | Construction of key heterocyclic scaffolds for bioactive molecules. researchgate.netrsc.org |
| Acylation/Amidation | Acyl chloride | Anilides | Synthesis of precursors for atropisomeric studies or bioactive amides. |
The strategic application of this compound as a synthon enables the efficient construction of diverse and highly functionalized molecules, underscoring its importance in modern organic synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)aniline, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves bromination of 6-(trifluoromethyl)aniline derivatives. For example, brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate can introduce bromine at the ortho position relative to the amine group . Optimization includes:
- Temperature control : Reactions at 20–25°C minimize side reactions.
- Stoichiometry : A 0.53:1 molar ratio of DBDMH to substrate reduces over-bromination.
- Purification : Use reverse-phase C18 column chromatography (acetonitrile/water with formic acid) to isolate the product .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing 2-bromo from 4-bromo isomers) and substituent integration .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 0.81 minutes under SQD-FA05 conditions) validate purity .
- Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 265 [M+H]⁺) confirm molecular weight .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Short-term : Store as a powder at 4°C for up to 2 years.
- Long-term : Solutions in solvents (e.g., DMF, acetonitrile) should be aliquoted and stored at -80°C for ≤6 months to prevent degradation. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this aniline derivative?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, reducing the amine's basicity via inductive effects. This impacts:
- Nucleophilicity : The aniline's NH₂ group becomes less reactive in electrophilic substitution, directing bromination to the ortho position .
- Metabolic stability : The -CF₃ group enhances resistance to oxidative degradation, making the compound suitable for drug discovery .
- Spectroscopic shifts : Downfield shifts in ¹⁹F NMR (δ ~ -60 ppm) confirm electronic effects .
Q. What mechanistic insights govern regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer: In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
- Bromine as a directing group : The bromine atom facilitates oxidative addition with Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), enabling selective bond formation at the brominated position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields.
- Kinetic vs. thermodynamic control : Higher temperatures (80°C) favor thermodynamically stable products .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Reaction pathway modeling : Simulate intermediates in bromination or coupling reactions to identify rate-limiting steps .
- Solvent modeling : Use implicit solvent models (e.g., COSMO) to assess solvation effects on reaction barriers.
Q. How do structural analogs (e.g., 2-Bromo-5-(trifluoromethyl)aniline) differ in synthetic applications?
Methodological Answer:
- Regiochemical divergence : The 6-CF₃ group in the target compound vs. 5-CF₃ in analogs alters steric and electronic environments.
- Synthetic routes : 2-Bromo-5-(trifluoromethyl)aniline may require directed ortho-metalation strategies, whereas the 6-substituted isomer is accessible via electrophilic bromination .
- Applications : Positional isomers show distinct biological activities; for example, 6-CF₃ derivatives are preferred in agrochemicals due to enhanced lipophilicity .
Q. What strategies resolve contradictions in reported spectral data for brominated trifluoromethylanilines?
Methodological Answer:
- Cross-validation : Compare NMR (¹H, ¹³C, ¹⁹F) and LCMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH₂).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
